N-[3-(dimethylamino)propyl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[3-(dimethylamino)propyl]-3-methyl-1-benzofuran-2-carboxamide is an organic compound with a complex structure that includes a benzofuran ring, a carboxamide group, and a dimethylamino propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, such as 3-(dimethylamino)propylamine, under conditions that facilitate amide bond formation.
Final Product Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzofuran derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound serves as a tool in studying biological processes, such as enzyme interactions and cellular signaling pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino propyl chain may facilitate binding to these targets, while the benzofuran ring can participate in various chemical interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]-3-methyl-1-benzofuran-2-carboxamide: Unique due to its specific combination of functional groups and structural features.
N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide: Lacks the methyl group on the benzofuran ring, which may affect its reactivity and applications.
N-[3-(dimethylamino)propyl]-3-methyl-1-indole-2-carboxamide:
Uniqueness
This compound is unique due to its specific structural combination, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H20N2O2 |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H20N2O2/c1-11-12-7-4-5-8-13(12)19-14(11)15(18)16-9-6-10-17(2)3/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,18) |
InChI Key |
OFYKYCBXQMUZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCCCN(C)C |
Origin of Product |
United States |
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